molecular formula C9H7Br2F2NO3 B8622970 1,1-Dibromo-1,2-difluoro-2-(3-nitro-4-methoxy-phenyl)ethane CAS No. 824976-12-7

1,1-Dibromo-1,2-difluoro-2-(3-nitro-4-methoxy-phenyl)ethane

Cat. No.: B8622970
CAS No.: 824976-12-7
M. Wt: 374.96 g/mol
InChI Key: CYLJIMIHTUCUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-1,2-difluoro-2-(3-nitro-4-methoxy-phenyl)ethane is a useful research compound. Its molecular formula is C9H7Br2F2NO3 and its molecular weight is 374.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

824976-12-7

Molecular Formula

C9H7Br2F2NO3

Molecular Weight

374.96 g/mol

IUPAC Name

4-(2,2-dibromo-1,2-difluoroethyl)-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H7Br2F2NO3/c1-17-7-3-2-5(4-6(7)14(15)16)8(12)9(10,11)13/h2-4,8H,1H3

InChI Key

CYLJIMIHTUCUSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(Br)Br)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(DAST 730 μL (5.58 mmol; 1.8 eq) in 5 mL CH2Cl2 was added to a solution of 1.146 g (3.1 mmol) of the alcohol (7) in 7 mL CH2Cl2 at −78° C. The reaction mixture was allowed to warm up to 0° C. over a period of 2 h, quenched with 15 mL of NaHCO3 saturated solution and diluted with 20 mL of diethyl ether. The organic phase was dried over anhydrous sodium sulfate and purified by chromatography on SiO2 using Hexane/Ethyl Acetate 7:3 to give 960 mg (2.6 mmol; 84%) of a yellow oil. Rf=0.493 (Hex./AcOEt 7:3)
Name
Quantity
730 μL
Type
reactant
Reaction Step One
Name
alcohol
Quantity
1.146 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.